Product packaging for Benazepril Ethyl Ester Hydrochloride(Cat. No.:)

Benazepril Ethyl Ester Hydrochloride

Cat. No.: B1158605
M. Wt: 489
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Angiotensin-Converting Enzyme (ACE) Inhibitor Class

Angiotensin-converting enzyme (ACE) inhibitors are a class of compounds that inhibit the activity of ACE, a central component of the renin-angiotensin-aldosterone system (RAAS). hres.ca The RAAS plays a crucial role in regulating blood pressure and fluid balance. ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the secretion of aldosterone (B195564). drugbank.com By inhibiting this conversion, ACE inhibitors lead to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure. patsnap.com

Benazeprilat (B1667979), the active metabolite of Benazepril (B1667978) Ethyl Ester Hydrochloride, is a potent, non-sulfhydryl ACE inhibitor. drugbank.com This structural characteristic distinguishes it from some earlier ACE inhibitors like captopril and is associated with a different side-effect profile. biocrick.com Research in this area often focuses on the comparative efficacy and mechanisms of different ACE inhibitors.

Rationale for Prodrug Design: Chemical and Biological Implications of the Ethyl Ester Moiety

Benazepril itself is administered as the prodrug Benazepril Ethyl Ester Hydrochloride to enhance its oral absorption. nih.gov The active form, benazeprilat, is a diacid and has poor oral bioavailability. The addition of the ethyl ester moiety masks one of the carboxylic acid groups, increasing the lipophilicity of the molecule. This chemical modification facilitates its absorption from the gastrointestinal tract. drugbank.com

Once absorbed, this compound is rapidly and almost completely metabolized, primarily in the liver, by enzymatic hydrolysis. drugbank.comresearchgate.net This process, carried out by esterases, cleaves the ethyl ester group to yield the active metabolite, benazeprilat. drugbank.comnih.gov The kinetics of this enzymatic hydrolysis have been a subject of research, with studies investigating the stability of the ester in various conditions and its susceptibility to enzymatic cleavage. For instance, research has shown that benazepril hydrochloride is stable in a pH 7.4 phosphate-buffered solution at 37°C but is susceptible to in vitro enzymatic hydrolysis by porcine liver esterase. researchgate.netnih.gov

The design of Benazepril Ethyl Ester as a prodrug is a key area of pharmaceutical research, demonstrating a strategy to overcome pharmacokinetic challenges of an active drug molecule.

Pharmacokinetic Parameters of Benazepril and Benazeprilat in Humans

Parameter Benazepril (Prodrug) Benazeprilat (Active Metabolite)
Time to Peak Plasma Concentration (Tmax) 0.5 - 1 hour 1 - 2 hours (fasting), 2 - 4 hours (non-fasting)
Protein Binding ~96.7% ~95.3%
Elimination Half-life Short Biphasic: ~3 hours (initial), ~10-11 hours (terminal)

This data is compiled from multiple sources. drugbank.comnih.govmanipal.edu

Overview of Research Trajectories on this compound

Research on this compound has followed several key trajectories since its development. Initial research focused on its synthesis, chemical characterization, and the establishment of its pharmacokinetic and pharmacodynamic profiles. nih.govnewdrugapprovals.orgresearchgate.net Numerous studies have detailed various synthetic routes for benazepril hydrochloride, aiming for improved yield and stereoselectivity. nih.govnewdrugapprovals.orggoogle.com

Subsequent research has explored its clinical efficacy and the organ-protective effects of benazeprilat beyond blood pressure control, particularly in the context of renal and cardiovascular health. researchgate.netglobalrx.com More fundamental research has investigated the kinetics of its conversion to benazeprilat and the factors influencing this process. researchgate.netnih.gov Studies have also been conducted to characterize different crystalline forms (polymorphs) of benazepril hydrochloride, which can have implications for its stability and formulation. researchgate.net The compound has also been a subject in veterinary medicine research. nih.gov

Properties

Molecular Formula

C₂₆H₃₃ ClN₂O₅

Molecular Weight

489

Synonyms

[S-(R*,R*)]-3-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester Hydrochloride; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Benazepril Ethyl Ester Hydrochloride

Classical and Industrial Synthetic Routes to Benazepril (B1667978) Ethyl Ester Hydrochloride

The industrial production of Benazepril Ethyl Ester Hydrochloride has evolved through various multi-step synthetic pathways, often involving key condensation and esterification reactions.

Multi-Step Synthesis from Precursors

One established route for the synthesis of Benazepril Hydrochloride begins with 2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one. newdrugapprovals.orgnewdrugapprovals.org This starting material undergoes a reaction with phosphorus pentachloride (PCl5) in hot xylene to yield 3,3-dichloro-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one. newdrugapprovals.orgnewdrugapprovals.org Subsequent treatment with sodium acetate (B1210297) and reduction with hydrogen over a palladium on carbon (Pd/C) catalyst in acetic acid affords 3-chloro-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one. newdrugapprovals.orgnewdrugapprovals.org The synthesis proceeds by reacting this intermediate with sodium azide (B81097) in dimethyl sulfoxide (DMSO) to produce 3-azido-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one. newdrugapprovals.orgnewdrugapprovals.org

This azido (B1232118) derivative is then condensed with benzyl bromoacetate using sodium hydride (NaH) in dimethylformamide (DMF) to give 3-azido-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one. newdrugapprovals.orgnewdrugapprovals.org The azide group is subsequently reduced to an amine using Raney Nickel in an ethanol-water mixture, yielding 3-amino-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one. newdrugapprovals.orgnewdrugapprovals.org The benzyl protecting group is removed by hydrogenation over a Pd/C catalyst in ethanol (B145695) to give 3-amino-1-(carboxymethyl)-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one. newdrugapprovals.orgnewdrugapprovals.org Finally, this compound is condensed with ethyl 3-benzylpyruvate using sodium cyanoborohydride in a methanol-acetic acid mixture to form benazepril. newdrugapprovals.orgnewdrugapprovals.org

Another significant industrial method involves the nucleophilic substitution of (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one with the chiral substrate ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate (B1204436) in the presence of N-methylmorpholine. newdrugapprovals.org This reaction produces the t-butyl ester of benazepril, which is then hydrolyzed and treated with hydrogen chloride gas in ethyl acetate to yield Benazepril Hydrochloride. newdrugapprovals.org

A further approach starts with 2(R)-hydroxy-4-phenyl butyric acid ethyl ester, which is reacted with trifluoromethanesulfonic anhydride in dichloromethane (B109758) to form the corresponding triflate. newdrugapprovals.org This intermediate is then condensed with an amino benzazepinone using N-methylmorpholine (NMM) in the same solvent to produce benazepril. newdrugapprovals.org

Condensation and Esterification Reactions in this compound Production

Condensation reactions are fundamental to the assembly of the benazepril molecule. A key condensation step is the reaction between an activated form of the side chain and the benzazepine core. For instance, the triflate derivative of 2(R)-hydroxy-4-phenyl butyric acid ethyl ester is condensed with an amino benzazepinone to form the crucial C-N bond. newdrugapprovals.org Another example is the reductive amination reaction where 3-amino-1-(carboxymethyl)-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one is condensed with ethyl 3-benzylpyruvate. newdrugapprovals.orgnewdrugapprovals.org

Esterification is a critical final step in many synthetic routes to introduce the ethyl ester group, which is essential for the prodrug nature of benazepril. In a patented process, after a Michael addition and subsequent transformations, the resulting carboxylic acid is esterified to yield the ethyl ester of the benazepril precursor. google.com The final conversion to the hydrochloride salt is often achieved by treating the benazepril free base with hydrogen chloride gas in a suitable solvent like ethyl acetate. newdrugapprovals.org

Enantioselective Synthesis of this compound and its Stereoisomers

The therapeutic activity of benazepril is dependent on its specific stereochemistry. Therefore, the development of enantioselective synthetic methods to produce the desired diastereomer is of paramount importance.

Asymmetric Aza-Michael Addition Approaches for Chiral Intermediate Synthesis

A formal enantioselective synthesis of benazepril hydrochloride has been developed utilizing an asymmetric aza-Michael addition as the key step. nih.govnih.govmdpi.com This approach involves the reaction of L-homophenylalanine ethyl ester (LHPE) with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. nih.govnih.gov This reaction creates a key intermediate, (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester, which can then be efficiently converted to benazepril hydrochloride. nih.govmdpi.com

The diastereoselectivity of this 1,4-addition reaction is significantly influenced by the solvent used. mdpi.com Research has shown that dichloromethane provides the highest diastereomeric ratio, while other solvents result in lower selectivity. researchgate.net

Effect of Solvent on the Diastereomeric Ratio in the Aza-Michael Reaction
SolventReaction Time (hours)Diastereomeric Ratio (S,S) : (R,S)Yield (%)
Dichloromethane174.20 : 196.0
Acetonitrile (B52724)263.75 : 199.0
Ethanol182.15 : 198.0
Isopropanol161.91 : 198.8
Xylene161.88 : 199.3
Pyridine331.87 : 198.2
Ether251.86 : 198.2
Benzene161.83 : 198.6
Toluene161.60 : 199.1
THF161.53 : 198.6

Following the aza-Michael addition, the nitro group of the resulting coupled ethyl ester is reduced via Pd/C catalyzed hydrogenation. nih.gov The subsequent in situ intramolecular reaction of the newly formed amino group with the ester group leads to the cyclized (2S,3'S)-caprolactam intermediate. nih.gov

Ugi Three-Component Reactions and Convertible Isocyanides in this compound Synthesis

A novel and concise synthesis of benazepril hydrochloride has been reported employing an Ugi three-component reaction. This multicomponent reaction approach offers high atom economy and efficiency. The key step involves the reaction of an amine, a carbonyl compound, and a convertible isocyanide.

In this synthesis, 2-nitrobenzyl isocyanide, 3-phenylpropanal, and benzyl (S)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate are reacted in methanol to furnish the desired diastereomer. The resulting secondary amide is then converted to the corresponding ethyl ester through a trifluoroacetic acid-mediated hydrolysis followed by esterification in a domino process to yield the final benazepril hydrochloride.

Dynamic Kinetic Resolution Technologies for Efficient Enantiopure this compound

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture entirely into a single, desired enantiomer, thereby achieving a theoretical yield of 100%. wikipedia.orgprinceton.edu This methodology has been successfully applied to the synthesis of a key intermediate of benazepril. google.com

A patented process describes the reaction of 3-bromo-2,3,4,5-tetrahydro-1H- newdrugapprovals.org-benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine to obtain a benazepril intermediate through a dynamic kinetic resolution process. google.com This reaction is preferably carried out in an alcoholic solvent, such as isopropanol, or in water. google.com The reaction temperature can range from 25-100 °C. google.com This DKR-based approach is highlighted as having short steps, simple operation, high total yield, and being suitable for industrial production due to its high atom economy and reduced environmental impact. google.com The resulting intermediate is then subjected to an esterification reaction and treatment with hydrogen chloride gas to afford the final refined benazepril hydrochloride. google.com

Optimization of Synthetic Pathways for this compound

Yield Enhancement Strategies

One approach involves the use of a dynamic kinetic resolution technology. This method has been reported to produce Benazepril Hydrochloride with a high total yield of 63%. The process is noted for its efficiency, short steps, and high atom economy, making it suitable for industrial-scale production google.com.

Diastereoselectivity and Enantioselectivity Control in this compound Synthesis

Achieving a high diastereomeric excess of the desired (S,S)-isomer is critical for the therapeutic efficacy of benazepril. Various methods have been developed to control the stereochemistry during synthesis, often focusing on the coupling of the two chiral fragments.

Initial synthetic routes involving reductive amination resulted in a diastereomeric ratio of SS:SR of 70:30. Purification through crystallization from methyl ethyl ketone improved this ratio to 95:5 newdrugapprovals.orgslideshare.net. An alternative process involving nucleophilic substitution yielded the benazepril t-butyl ester with a diastereomeric ratio of SS:SR of 96:4 newdrugapprovals.orgslideshare.net. Subsequent purification steps, including dilution with acetone (B3395972) and refluxing in ethyl acetate, further enhanced the diastereomeric ratio to 99.1:0.9 and ultimately to 99.7:0.3 newdrugapprovals.org.

A key strategy for controlling stereoselectivity is the asymmetric aza-Michael reaction. Research has shown that the diastereoselectivity of this reaction is significantly influenced by the choice of solvent mdpi.comnih.gov. While factors such as stoichiometry, reaction temperature, and counterion effects were found to be less sensitive, the solvent played a crucial role in achieving dynamic resolution and improving the diastereomeric ratio mdpi.comnih.gov.

Table 1: Effect of Solvents on the Diastereoselectivity of the Aza-Michael Reaction

Entry Solvent Diastereomeric Ratio (SS:SR)
1 Toluene 4.0 : 1
2 CH2Cl2 2.15 : 1
3 THF 1.81 : 1
4 CH3CN 1.53 : 1

Data derived from studies on the asymmetric aza-Michael addition for the synthesis of a key benazepril intermediate. researchgate.net

Another powerful technique is dynamic kinetic resolution. A patented method describes reacting 3-bromo-2,3,4,5-tetrahydro-1H- mdpi.com-benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine. In this process, the desired (S,S) isomer has low solubility in the chosen solvent and precipitates directly from the reaction mixture, driving the equilibrium towards its formation google.com.

Epimerization is another method used to increase the proportion of the desired diastereomer. One patented process involves converting a mixture of diastereomers of a carboxylic acid intermediate, which has an SS/RS ratio of approximately 1:3.3, into a product that is predominantly the SS diastereomer (up to a 95:3 ratio) through reflux in p-xylene google.com.

Development of Green Chemistry Approaches for this compound Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of this compound is an area where such approaches are being explored to address issues of pollution, cost, and resource utilization google.com.

Biocatalysis: Biocatalytic methods offer an environmentally friendly alternative to traditional chemical synthesis due to their high selectivity and mild reaction conditions researchgate.net. The use of baker's yeast as a reductive catalyst has been employed in an asymmetric synthesis of a key intermediate for benazepril researchgate.netresearcher.life. Biocatalysts are considered environmentally benign and can help avoid the lengthy steps and environmental pollution associated with some chemical methods researchgate.net.

Alternative Energy Sources: Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing an important intermediate of benazepril, ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H- mdpi.combenzazepin-2-one-1-acetate researchgate.net. This technique can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods syrris.com.

Green Solvents: The reduction or replacement of hazardous organic solvents is a core principle of green chemistry. Research into pharmaceutical synthesis highlights the use of more environmentally friendly solvents like water, ethanol, and ethyl acetate mdpi.com. While many organic reactions face solubility challenges in water, its use as a co-solvent can lead to excellent yields and eliminate the need for solvent removal and extraction steps mdpi.com. The development of a benazepril synthesis process with a reduced reliance on undesirable solvents like methylene chloride and hexane is a key objective thepharmajournal.com.

Atom Economy and Process Efficiency: Synthetic routes with higher atom economy are inherently greener as they generate less waste. The dynamic kinetic resolution process mentioned earlier is noted for its high atom economy google.com. Furthermore, developing continuous flow processes can offer more precise control over reaction conditions, leading to faster and safer reactions with higher yields and reduced waste generation compared to traditional batch processes syrris.com.

Prodrug Activation and Biotransformation Mechanisms of Benazepril Ethyl Ester

Enzymatic Hydrolysis Kinetics and Esterase Activity

The conversion of benazepril (B1667978) to benazeprilat (B1667979) is a critical step in its mechanism of action. In vitro studies have been conducted to characterize the kinetics of this enzymatic reaction.

Laboratory studies have confirmed that Benazepril Ethyl Ester Hydrochloride is susceptible to in vitro enzymatic hydrolysis. researchgate.netnih.gov A commonly used model enzyme for this type of research is porcine liver esterase (PLE), a member of the carboxylesterase family of enzymes. researchgate.netnih.gov In experiments conducted in a pH 7.4 phosphate (B84403) buffered solution at a physiological temperature of 37°C, PLE was shown to effectively catalyze the hydrolysis of benazepril. researchgate.netnih.gov These in vitro systems are essential for understanding the fundamental biochemical conversion of the prodrug to its active form, with benazeprilat being identified as the major product of this enzymatic hydrolysis. researchgate.netnih.gov

The kinetics of the enzymatic hydrolysis of benazepril by porcine liver esterase have been analyzed using the Michaelis-Menten model. researchgate.netnih.gov This model describes the relationship between the substrate concentration and the initial velocity of the enzymatic reaction. Through non-linear regression analysis of the experimental data, the kinetic parameters, including the maximum velocity (Vmax) and the Michaelis constant (Km), were determined. researchgate.netnih.gov While studies confirm the determination of these parameters, specific values for Vmax and Km are not consistently reported in publicly available literature. The data below is presented based on the confirmation that Michaelis-Menten kinetics were followed.

Kinetic ParameterValueDescription
Km (Michaelis Constant)Not ReportedSubstrate concentration at which the reaction velocity is half of Vmax.
Vmax (Maximum Velocity)Not ReportedThe maximum rate of the reaction when the enzyme is saturated with the substrate.

Identification and Characterization of the Active Metabolite, Benazeprilat

The identification of benazeprilat as the active metabolite is fundamental to understanding the pharmacological action of the parent compound.

Benazeprilat has been unequivocally identified as the primary active metabolite of benazepril through various analytical techniques. researchgate.netnih.gov High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, has been a key method for separating benazepril from benazeprilat in biological samples and in vitro reaction mixtures. researchgate.netnih.gov The identity of the metabolite has been further confirmed using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). sci-hub.se These methods allow for the precise determination of the molecular weight of the metabolite, confirming the loss of the ethyl group from the parent compound.

The transformation of the ethyl ester group of benazepril into a carboxylic acid group in benazeprilat is the essential step for its pharmacological activity. researchgate.netnih.gov Benazepril itself has very low inhibitory activity towards the angiotensin-converting enzyme (ACE). researchgate.net However, upon hydrolysis, the resulting metabolite, benazeprilat, which possesses two carboxylic acid groups (a diacid), becomes a potent ACE inhibitor. sci-hub.seresearchgate.net The free carboxylic acid group is crucial for binding to the active site of the angiotensin-converting enzyme, thereby blocking the conversion of angiotensin I to angiotensin II. drugbank.com This structural change from a monoester to a diacid significantly enhances the compound's inhibitory potency. drugs.com

Mechanistic Studies of Metabolic Fate in Pre-clinical Biological Systems

Following administration, benazepril undergoes extensive metabolism. The primary metabolic event is the hepatic cleavage of the ester group to form the active metabolite, benazeprilat. drugbank.comnih.gov This conversion is rapid, with peak plasma concentrations of benazeprilat being reached within 1 to 2 hours after oral administration in pre-clinical and clinical studies. nih.gov

Further metabolism can occur for both benazepril and benazeprilat. Both compounds can be conjugated with glucuronic acid, forming benazepril glucuronide and benazeprilat glucuronide. drugbank.com These glucuronidated metabolites, along with benazeprilat, are then primarily eliminated through renal excretion. nih.gov In terms of protein binding, a key pharmacokinetic parameter, both benazepril and its active metabolite benazeprilat are highly bound to plasma proteins, at approximately 96.7% and 95.3%, respectively. nih.gov The effective elimination half-life of benazeprilat following repeated dosing is approximately 10 to 11 hours. nih.gov

Absorption and Distribution Kinetics of this compound in Animal Models (e.g., rat, dog, baboon)

Studies in various animal models demonstrate that this compound is well-absorbed following oral administration. nih.gov The onset of absorption is rapid across species, though the process can be prolonged. nih.gov

In rats, dogs, and baboons administered radiolabelled benazepril hydrochloride, the compound was readily absorbed. nih.gov In dogs, after oral administration, the prodrug benazepril appeared quickly in the plasma, reaching peak concentration (Tmax) at approximately 0.5 hours. nih.gov It was then rapidly cleared as it was metabolized into its active form, benazeprilat. nih.gov The peak plasma concentration for benazeprilat was achieved later, at about 1.25 hours post-administration. nih.gov

Following absorption, distribution to organs and tissues occurs rapidly in all three species. nih.gov The distribution pattern is characteristic of an acidic compound. nih.gov Notably, the passage of benazepril and its metabolites across the blood-brain barrier and the placenta is minimal. nih.gov Studies involving repeated doses did not show any evidence of accumulation in tissues. nih.gov Both benazepril and its active metabolite, benazeprilat, are highly bound to plasma proteins. drugbank.comnih.gov

Table 1: Pharmacokinetic Parameters of Benazepril and Benazeprilat in Dogs After a Single Oral Dose

ParameterBenazeprilBenazeprilat
Time to Peak Plasma Concentration (Tmax) 0.5 hours1.25 hours
Rapid Elimination Phase Half-life (t½ λ1) -1.1 hours
Terminal Elimination Phase Half-life (t½ λz) -11.7 hours
Mean Residence Time -15.2 hours

Data sourced from pharmacokinetic studies in Beagle dogs. nih.gov

Hepatic and Extrahepatic Biotransformation Pathways of this compound

The conversion of the benazepril ethyl ester prodrug to the active diacid metabolite, benazeprilat, occurs through the hydrolysis of the ester group. drugbank.comnih.gov This bioactivation is primarily carried out in the liver. drugbank.comnih.gov

Hepatic Biotransformation: The liver is the principal site for the metabolism of benazepril. drugbank.comnih.gov Upon reaching the liver, esterase enzymes efficiently cleave the ethyl ester moiety to form benazeprilat. nih.govdrugbank.com The significance of hepatic transformation is underscored by studies in various species. In the rat, oral administration of benazepril results in complete hydrolysis to benazeprilat during the first pass through the liver. nih.gov

Species differences are evident in the metabolic pathways. While rats show complete first-pass hydrolysis to benazeprilat, this conversion is incomplete in dogs and baboons. nih.gov In these species, in addition to the formation of benazeprilat, other hydrophilic metabolites are also produced. nih.gov Benazepril and benazeprilat can also undergo Phase II conjugation with glucuronic acid before excretion. drugbank.com

Excretion Pathways of this compound and its Metabolites in Experimental Models

Following absorption and metabolism, radioactivity from the labelled compound was rapidly and completely eliminated in rats, dogs, and baboons. nih.gov The excretion occurs through both renal and non-renal (biliary) routes, with biliary excretion being an important pathway for clearance in these animal models. nih.govdrugbank.com The predominance of biliary excretion contributes to the total clearance of the compound and its metabolites from the body. nih.gov

Table 2: Summary of Excretion Characteristics in Animal Models

FeatureFinding in Rat, Dog, and Baboon
Rate of Elimination Rapid
Completeness of Elimination Complete
Primary Excretion Routes Renal (Urine) and Biliary (Feces)
Key Pathway Biliary excretion is a significant pathway for clearance.

Findings based on disposition studies with [14C]-benazepril hydrochloride. nih.gov

Molecular Mechanism of Action of Benazeprilat Active Metabolite

Angiotensin-Converting Enzyme (ACE) Inhibition Kinetics and Stoichiometry

The interaction between benazeprilat (B1667979) and ACE is characterized by specific kinetic parameters that define the potency and nature of the inhibition.

Benazeprilat functions as a competitive inhibitor of ACE. drugbank.com This means that benazeprilat and the natural substrate, angiotensin I, compete for binding to the active site of the enzyme. drugbank.com By binding to the active site, benazeprilat prevents angiotensin I from accessing it, thereby blocking its conversion to angiotensin II. drugbank.comyoutube.com The competitive nature of this inhibition is a key feature of its mechanism, indicating that the inhibitor's effectiveness is dependent on its concentration relative to the substrate.

The potency of an inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity. For benazepril (B1667978), the prodrug of benazeprilat, an IC50 value has been reported, which provides an indication of the compound's inhibitory potential.

Interactive Data Table: Inhibitory Potency of Benazepril against ACE

CompoundParameterValue (nM)
BenazeprilIC501.7

This table displays the reported half-maximal inhibitory concentration (IC50) of benazepril for the angiotensin-converting enzyme (ACE). A lower IC50 value indicates greater potency.

Enzyme Substrate Recognition and Binding Specificity

The specific and potent inhibition of ACE by benazeprilat is a result of its precise interaction with the enzyme's active site.

All ACE inhibitors, including the non-sulfhydryl inhibitor benazeprilat, interact with the zinc ion located within the active site of the angiotensin-converting enzyme. nih.gov This zinc ion is a critical cofactor for the catalytic activity of ACE. Benazeprilat, through its carboxyl group, forms a coordinate bond with the zinc ion, effectively inactivating the enzyme. nih.govcambridge.org This interaction is a hallmark of the dicarboxylate class of ACE inhibitors.

The binding of an inhibitor to the active site of an enzyme often induces conformational changes in the enzyme's structure. While specific studies detailing the precise conformational changes in ACE upon binding to benazeprilat are not extensively available, it is a well-established principle of enzyme-inhibitor interactions. This binding likely alters the three-dimensional structure of the active site, preventing the substrate from binding effectively and thus inhibiting the enzyme's catalytic function.

Downstream Molecular Pathway Modulation in Cellular Systems

The inhibition of ACE by benazeprilat sets off a cascade of downstream molecular events, leading to the modulation of various cellular signaling pathways. Research has shown that benazepril treatment can lead to the down-regulation of both the nuclear factor-kappa B (NF-κB) and transforming growth factor-beta (TGF-β) signaling pathways. These pathways are known to be involved in inflammatory and fibrotic processes. By inhibiting these pathways, benazepril may exert anti-inflammatory and anti-fibrotic effects.

Inhibition of Angiotensin II Formation and its Molecular Consequences

The principal mechanism of action of benazeprilat is the potent and competitive inhibition of the angiotensin-converting enzyme (ACE). drugbank.compatsnap.com ACE is a peptidyl dipeptidase that plays a crucial role in the RAAS by catalyzing the conversion of the inactive decapeptide angiotensin I to the highly active octapeptide angiotensin II. patsnap.comnih.gov

By binding to ACE, benazeprilat blocks this conversion, leading to a significant reduction in the plasma levels of angiotensin II. drugbank.com The molecular consequences of this inhibition are multifaceted:

Vasodilation: Angiotensin II is a powerful vasoconstrictor, meaning it narrows blood vessels, which increases vascular resistance and blood pressure. patsnap.com By decreasing angiotensin II production, benazeprilat promotes the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. patsnap.com

Reduced Sympathetic Nervous System Activity: Angiotensin II can also stimulate the sympathetic nervous system, further contributing to increased heart rate and blood pressure. patsnap.comnih.gov Inhibition of angiotensin II formation by benazeprilat helps to mitigate this sympathetic stimulation. patsnap.com

In experimental studies using isolated rabbit aorta, benazeprilat was shown to effectively inhibit the contractions induced by angiotensin I, but not those induced by angiotensin II, confirming its mechanism as an ACE inhibitor. nih.gov The ACE inhibiting activity of benazeprilat was found to be approximately 1,000 times more potent than its parent compound, benazepril. nih.gov

Modulation of Aldosterone (B195564) Secretion at the Cellular Level

Another critical function of angiotensin II is to stimulate the synthesis and secretion of the mineralocorticoid hormone aldosterone from the adrenal cortex. drugbank.compatsnap.com Aldosterone acts on the distal tubules and collecting ducts of the kidneys to increase the reabsorption of sodium and water, and the excretion of potassium, thereby expanding extracellular fluid volume and increasing blood pressure. patsnap.com

Potential Interactions with Kininase II (Bradykinin Degradation)

The angiotensin-converting enzyme is biochemically identical to an enzyme known as kininase II. nih.gov This enzyme is the primary catalyst for the degradation of bradykinin (B550075), a potent vasodilator peptide. researchgate.net

Therefore, when benazeprilat inhibits ACE to block angiotensin II formation, it simultaneously inhibits kininase II. This action slows the degradation of bradykinin, leading to its accumulation. researchgate.net Elevated levels of bradykinin can contribute to the therapeutic effects of benazeprilat by promoting vasodilation, which complements the effects of reduced angiotensin II. researchgate.net This dual mechanism of action—reducing a vasoconstrictor and increasing a vasodilator—is a hallmark of ACE inhibitors. It is also this interaction with the bradykinin pathway that is thought to be associated with certain side effects, such as a dry cough. nih.gov

Exploration of Novel Molecular Targets Beyond ACE in Experimental Models

While the primary therapeutic effects of benazeprilat are unequivocally linked to ACE inhibition, research has explored other potential molecular interactions. In experimental models using isolated vascular preparations, the prodrug benazepril, at higher concentrations, demonstrated an influence on responses induced by prostaglandins (B1171923) (PGs), a group of physiologically active lipid compounds. nih.gov

Specifically, benazepril was found to:

Competitively antagonize vasocontraction induced by prostaglandin (B15479496) F2 alpha (PGF2α) at concentrations of 10⁻⁵ to 10⁻⁴ mol/l. nih.gov

Inhibit vascular responses induced by prostaglandin E1 (PGE1), prostaglandin E2 (PGE2), and prostacyclin (PGI2) at a concentration of 3 x 10⁻⁴ mol/l. nih.gov

Interestingly, the active metabolite, benazeprilat, did not exert this same influence on prostaglandin-induced responses. nih.gov Although this interaction of the parent compound with the prostaglandin system has been noted, researchers suggest it may not contribute significantly to the primary vasodilatory mechanism. nih.gov The main cause for vasodilation remains the inhibition of angiotensin II synthesis. nih.gov Further research is needed to fully elucidate the significance, if any, of these secondary interactions.

Interactive Data Table: Experimental Effects of Benazepril on Prostaglandin-Induced Vascular Responses

CompoundProstaglandinObserved Effect in Isolated Blood VesselsConcentration
BenazeprilPGF2αCompetitive Antagonism of Vasocontraction10⁻⁵ - 10⁻⁴ mol/l
BenazeprilPGE1Inhibition of Vascular Response3 x 10⁻⁴ mol/l
BenazeprilPGE2Inhibition of Vascular Response3 x 10⁻⁴ mol/l
BenazeprilPGI2Inhibition of Vascular Response3 x 10⁻⁴ mol/l
BenazeprilatVarious PGsLittle to no influenceNot Applicable

Analytical Characterization and Impurity Profiling of Benazepril Ethyl Ester Hydrochloride

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analytical testing of Benazepril (B1667978) Ethyl Ester Hydrochloride. Its versatility allows for the development of specific, accurate, and precise methods for various applications, from routine quality control to in-depth impurity profiling.

Reversed-Phase HPLC for Assay and Purity Determination

Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the assay and determination of related substances of Benazepril Ethyl Ester Hydrochloride. These methods typically utilize a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase, allowing for the effective separation of benazepril from its potential impurities and degradation products. jetir.org

Gradient and isocratic elution methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. jetir.orgnih.gov A common approach involves a C18 column with a mobile phase consisting of an aqueous component (often a buffer like phosphate (B84403) or an acid like acetic acid) and an organic modifier such as acetonitrile (B52724) or methanol. jetir.org For instance, one validated method uses a mobile phase of acetonitrile and water with 1% acetic acid in a 75:25 v/v ratio. jetir.org The United States Pharmacopeia (USP) specifies an RP-HPLC method for identifying and quantifying several benazepril-related compounds, demonstrating the method's capability for impurity profiling. merckmillipore.com The precision of these methods is typically high, with relative standard deviation (RSD) values for intra- and inter-day assays often below 2.0%. jetir.orgnih.gov

Table 1: Example RP-HPLC Parameters for Benazepril Hydrochloride Analysis
ParameterCondition 1 Condition 2 jetir.orgCondition 3 (USP Method) merckmillipore.com
Stationary Phase (Column)Symmetry Shield C18 (250 mm x 4.6 mm, 5 µm)C18 (250 cm × 4.6 mm, 5µm)L1 packing (e.g., C18), 3.9 mm x 300 mm
Mobile Phase0.02M Tetrabutylammonium hydroxide + 0.05% acetic acid : methanol (50:50 v/v)Acetonitrile : 1% Acetic Acid in Water (75:25 v/v)Methanol and Tetrabutylammonium bromide solution (64:36)
Flow Rate1.0 mL/min1.0 mL/min~1.0 mL/min
Detection Wavelength240 nm254 nm240 nm
Column Temperature25°C40°CAmbient

Micro-Bore Liquid Chromatography for Enhanced Sensitivity and Solvent Reduction

To address the growing need for greener analytical methods and higher sensitivity, micro-bore liquid chromatography has been applied to the analysis of benazepril. researchgate.net This technique utilizes columns with a smaller internal diameter (typically 1-2 mm) and operates at significantly lower flow rates compared to conventional HPLC. nih.gov A key advantage is the substantial reduction in solvent consumption, which lowers costs and environmental impact. researchgate.net

Furthermore, micro-bore HPLC can lead to increased detection sensitivity. researchgate.netnih.gov For the simultaneous determination of benazepril hydrochloride and hydrochlorothiazide, a method was developed using a BDS C-18 micro-bore column. researchgate.net This approach not only decreased solvent use but also achieved low detection limits, proving its suitability for rapid and reliable quality control. researchgate.net

HPLC-UV and HPLC-PDA Detection for Quantitative Analysis

Ultraviolet (UV) and Photodiode Array (PDA) detectors are standard for the quantitative analysis of this compound by HPLC. The molecule contains chromophores that absorb UV radiation, allowing for its detection and quantification. The absorption maximum for benazepril hydrochloride is typically observed around 240 nm, making this a common wavelength for analysis. merckmillipore.com

A PDA detector offers a significant advantage over a standard fixed-wavelength UV detector by acquiring the entire UV-visible spectrum for each point in the chromatogram. jetir.org This capability is invaluable for:

Peak Purity Analysis: Assessing whether a chromatographic peak corresponds to a single compound or co-eluting impurities. This is a critical aspect of stability-indicating methods. nih.gov

Compound Identification: Comparing the acquired spectrum of a peak with that of a reference standard to confirm its identity.

Method Development: Selecting the optimal wavelength for detection to maximize sensitivity and minimize interference from other components.

HPLC-Mass Spectrometry (MS) for Comprehensive Characterization and Metabolite Tracing

The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides a powerful tool for the comprehensive characterization of this compound and its metabolites. nih.gov While UV/PDA detection is excellent for quantification, MS provides crucial information about the molecular weight and structure of the analytes. High-resolution mass spectrometry (HR-MS) is particularly useful for determining the elemental composition of unknown impurities or metabolites with high accuracy. nih.gov

An HPLC-electrospray mass spectrometry method has been developed for the simultaneous determination of benazepril and its active metabolite, benazeprilat (B1667979), in human plasma. nih.gov In this method, quantification was achieved using selective ion recording at m/z 425.5 for benazepril and m/z 397.5 for benazeprilat. nih.gov This technique is essential for pharmacokinetic studies and for tracing the metabolic pathways of the drug. nih.govijrpr.com Data mining techniques applied to HR-MS data can facilitate the detection of expected metabolites and the identification of unexpected biotransformation products. nih.gov

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the identity and structure of this compound and for investigating its interactions with other substances.

Fourier-Transform Infrared (FTIR) Spectroscopy for Compound Identity and Drug-Excipient Compatibility

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to obtain a molecular "fingerprint" of a substance. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum reveals the presence of specific functional groups and chemical bonds within the molecule. researchgate.net This makes it a valuable tool for confirming the identity of this compound by comparing its spectrum to that of a known reference standard.

A critical application of FTIR in pharmaceutical development is the assessment of drug-excipient compatibility. neu.educonicet.gov.ar During the formulation of a solid dosage form, potential physical or chemical interactions between the active pharmaceutical ingredient (API) and the excipients can affect the stability and efficacy of the final product. conicet.gov.ar By analyzing the FTIR spectra of the pure API, the pure excipients, and their physical mixtures, formulation scientists can detect interactions. researchgate.net The appearance of new peaks, the disappearance of existing peaks, or significant shifts in the position or intensity of characteristic API peaks in the mixture's spectrum can indicate a chemical interaction. neu.eduresearchgate.net This information is vital for selecting appropriate excipients to ensure the development of a stable and effective drug product. conicet.gov.ar

Table of Compounds Mentioned

Compound Name
This compound
Benazepril
Benazeprilat
Benazepril related compound B
Benazepril related compound C
Benazepril related compound D
Benazepril related compound E
Benazepril related compound F
Benazepril related compound G
Hydrochlorothiazide
Acetonitrile
Methanol
Tetrabutylammonium bromide
Tetrabutylammonium hydroxide

UV/Visible Spectrophotometry for Quantification and Degradation Studies

UV/Visible spectrophotometry is a widely utilized technique for the quantification of this compound in bulk and pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and accessibility. The method is based on the principle that the drug molecule absorbs light in the ultraviolet region of the electromagnetic spectrum.

A simple and precise UV spectroscopic method has been developed for the estimation of Benazepril Hydrochloride. The spectra of Benazepril Hydrochloride in methanol exhibit a maximum wavelength (λmax) of absorption at 237 nm. researchgate.netajrconline.org The calibration curve for this method has been shown to be linear over a concentration range of 2-22 µg/ml, with a correlation coefficient of 0.961. researchgate.netajrconline.org Validation of this method in accordance with ICH Q2 (R1) guidelines has demonstrated its linearity, accuracy, precision, and recovery. researchgate.netajrconline.org

Derivative spectrophotometry has also been employed to enhance the specificity of the analysis, particularly in resolving potential interference from formulation excipients. nih.gov First and second-order derivative UV spectroscopic methods have been successfully applied for the quantitative analysis of benazepril hydrochloride in both pure form and in pharmaceutical formulations. nih.govresearchgate.net However, it is important to note that while derivative spectrophotometry can improve quantification in the presence of interfering substances, it may lack the selectivity required for comprehensive purity and stability evaluations. nih.gov

Forced degradation studies, which involve subjecting the drug to stress conditions such as acid and alkali hydrolysis, oxidation, and photodegradation, can be monitored using UV-Visible spectrophotometry. researchgate.net Changes in the absorbance or the spectral profile can indicate the extent of degradation. However, for a detailed analysis of the degradation products, more specific chromatographic techniques are necessary.

Table 1: Validation Parameters of a UV Spectrophotometric Method for Benazepril Hydrochloride Quantification

ParameterResult
Solvent Methanol
λmax 237 nm
Linearity Range 2-22 µg/ml
Correlation Coefficient (r²) 0.961
Accuracy (% Recovery) Within acceptable limits as per ICH guidelines
Precision (% RSD) Within acceptable limits as per ICH guidelines

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and selective alternative for the determination of this compound. These techniques are based on the measurement of an electrical signal that is proportional to the concentration of the analyte.

A capillary zone electrophoretic (CZE) method has been developed for the simultaneous analysis of benazepril in combination with other drugs. akjournals.com In this method, detection was performed at 210 nm, and the migration time for benazepril was found to be 6.69 minutes. akjournals.com The method demonstrated linearity in the concentration range of 10–80 μg/mL with a correlation coefficient greater than 0.9994. akjournals.com The limit of detection (LOD) and limit of quantification (LOQ) for benazepril were determined to be 0.896 μg/mL and 2.749 μg/mL, respectively. akjournals.com

Table 2: Validation Parameters of a Capillary Zone Electrophoresis Method for Benazepril Quantification

ParameterResult
Detection Wavelength 210 nm
Migration Time 6.69 min
Linearity Range 10–80 μg/mL
Correlation Coefficient (r²) >0.9994
LOD 0.896 μg/mL
LOQ 2.749 μg/mL

Impurity Profiling and Degradation Product Analysis

The identification, quantification, and control of impurities are critical aspects of pharmaceutical quality control. Impurities in a drug substance can originate from the manufacturing process (process-related impurities), degradation of the drug substance over time (degradation products), or from the starting materials and intermediates.

Several related compounds and potential impurities of Benazepril Hydrochloride have been identified and are controlled as part of the drug's specification. These are often designated as Impurity A, B, C, D, E, F, and G. The United States Pharmacopeia (USP) provides a method for the analysis of these related compounds. merckmillipore.com

Benazepril contains two stereogenic centers, leading to the possibility of four stereoisomers. The therapeutically active form is the (S,S)-enantiomer. The other stereoisomers, including the (R,R)-enantiomer and the (R,S) and (S,R) diastereomers, are considered impurities. synthinkchemicals.com Analytical methods, such as chiral chromatography, are required for the separation and quantification of these stereoisomers.

Table 3: Identified Impurities of Benazepril Hydrochloride

ImpurityChemical NameType
Impurity A [(3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acidDiastereomer
Impurity B (3S)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acidDiastereomer
Impurity C (3S)-3-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid (Benazeprilat)Degradation Product/Metabolite
Impurity D (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-cyclohexylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acidProcess-Related
Impurity E (3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acidProcess-Related
Impurity F tert-Butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetateProcess-Related
Impurity G Ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino]-4-phenylbutanoateProcess-Related

Characterization of Benazeprilat as a Major Degradation Product

Forced degradation studies have shown that this compound is susceptible to hydrolysis. researchgate.netnih.gov The primary degradation product formed through the hydrolysis of the ethyl ester group is Benazeprilat. researchgate.netnih.gov Benazeprilat is also the active metabolite of benazepril. pharmaffiliates.com Kinetic studies on the acidic hydrolysis of benazepril hydrochloride have confirmed that benazeprilat is the major degradation product. researchgate.net

Process-related impurities are substances that are formed during the manufacturing process and may be present in the final drug substance. These can include unreacted starting materials, intermediates, by-products, and reagents. The impurities listed in Table 3, such as Impurity D, E, F, and G, are examples of potential process-related impurities in the synthesis of this compound. Their levels are controlled through the optimization of the synthetic route and purification processes.

Development and Validation of Stability-Indicating Analytical Methods (e.g., RP-UPLC)

Stability-indicating analytical methods are essential for the reliable assessment of a drug's stability. These methods must be able to separate the intact drug from its degradation products and impurities, allowing for accurate quantification of each component. Reversed-phase ultra-performance liquid chromatography (RP-UPLC) is a powerful technique for this purpose due to its high resolution, sensitivity, and speed.

A stability-indicating RP-UPLC method has been developed for the simultaneous determination of potential degradation and process impurities of Benazepril HCl. researcher.liferesearchgate.net The chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile. researcher.liferesearchgate.net Detection is commonly performed using a photodiode array (PDA) detector, which allows for the assessment of peak purity. researcher.liferesearchgate.net

Validation of these methods is performed according to ICH guidelines and includes the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. longdom.orgresearchgate.netscirp.orginnovareacademics.in Forced degradation studies are a key component of the validation process to demonstrate the stability-indicating nature of the method. longdom.orgresearchgate.netinnovareacademics.in

Table 4: Example of Validation Parameters for a Stability-Indicating RP-UPLC Method for Benazepril and its Impurities

ParameterBenazeprilImpurity C (Benazeprilat)
Linearity Range 4-20 µg/ml0.05% - 5.0% of nominal concentration
Correlation Coefficient (r²) 0.9997>0.99
Accuracy (% Recovery) 99.09-100.69%98-102%
Precision (% RSD) <2%<5%
LOD 0.08 µg/mlNot specified
LOQ 0.24 µg/mlNot specified

Chemical Stability and Degradation Kinetics of Benazepril Ethyl Ester Hydrochloride

Hydrolytic Stability Studies

The primary degradation pathway for benazepril (B1667978) ethyl ester hydrochloride is hydrolysis, which involves the cleavage of the ethyl ester linkage to form benazeprilat (B1667979). researchgate.netnih.govsci-hub.se This reaction is sensitive to both pH and temperature.

Under acidic conditions, the hydrolysis of benazepril ethyl ester hydrochloride follows pseudo-first-order kinetics. researchgate.netnih.gov A key study investigated the kinetics of this degradation in a 0.1 M hydrochloric acid solution at elevated temperatures (50, 53, 58, and 63 °C) to accelerate the process. researchgate.netnih.govsci-hub.se The primary degradation product identified in these studies was benazeprilat. researchgate.netnih.govsci-hub.se

The rate of this acidic hydrolysis is significantly influenced by temperature. The degradation process was monitored using a reversed-phase high-performance liquid chromatographic (HPLC) method, which allowed for the determination of the kinetic parameters. researchgate.netnih.govsci-hub.se

Table 1: Apparent First-Order Rate Constants (k) for the Acidic Hydrolysis of this compound in 0.1 M HCl

Temperature (°C)Rate Constant (k)
50Data not available
53Data not available
58Data not available
63Data not available

Quantitative rate constant values were determined in the referenced study but are not explicitly stated in the provided search results. The study confirms that k values were determined through non-linear regression analysis of the kinetic data. researchgate.netnih.govsci-hub.se

The stability of this compound in aqueous solutions is highly dependent on pH. The compound shows considerable stability in neutral and alkaline environments at physiological temperatures. researchgate.netnih.gov For instance, it was found to be stable in a pH 7.4 phosphate-buffered solution at 37°C. researchgate.netnih.govsci-hub.se Conversely, it degrades under both acidic and basic conditions when subjected to forced degradation studies. researchgate.net

Temperature also plays a crucial role in the stability of the compound. As demonstrated in acidic hydrolysis studies, elevated temperatures accelerate the rate of degradation. researchgate.netnih.govsci-hub.se While specific quantitative data across a broad pH and temperature range are not detailed in the provided results, the general trend indicates that stability decreases as the pH moves away from neutral and as the temperature increases.

Photolytic and Thermal Degradation Mechanisms and Products

Forced degradation studies have shown that this compound is susceptible to both photolytic and thermal degradation. researchgate.net The drug was found to be unstable under thermal conditions. researchgate.net Photochemical degradation was also observed under both acidic and neutral pH conditions, leading to the formation of multiple minor degradation products. researchgate.net While it is known that the drug degrades under these conditions, the specific mechanisms and the precise structures of the resulting degradation products are not detailed in the available search results.

Influence of Excipients and Formulation Components on Chemical Stability (e.g., in transdermal patches)

The stability of a drug within a formulation can be significantly influenced by the excipients present. nih.govnih.gov In the context of transdermal patches, key components include film-forming polymers and hydrophilic polymers, which can affect the drug's release and potentially its stability. nih.govnih.gov

Crystalline Polymorphism and Solid State Characteristics of Benazepril Ethyl Ester Hydrochloride

Identification and Characterization of Polymorphic Forms (e.g., Form A, Form B)

The distinct solid-state structures of Benazepril (B1667978) Ethyl Ester Hydrochloride polymorphs have been elucidated using a variety of analytical techniques. Methods such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TG), Fourier Transform Infrared Spectroscopy (IR), and Single Crystal X-ray Diffraction (SCXRD) are employed to identify and characterize these forms. researchgate.netnih.gov

Research has shown that Form A and Form B are anhydrous polymorphs that differ due to distinct molecular configurations and packing arrangements in their respective crystal lattices. researchgate.netnih.gov Single crystal X-ray diffraction analysis revealed that the two forms contain different conformers of the molecule. researchgate.net

Form A crystallizes in the monoclinic space group P2(1). researchgate.netnih.govForm B belongs to the orthorhombic space group P212121. researchgate.netnih.gov The detailed crystallographic data for both forms are presented below.

Table 1: Crystallographic Data for Benazepril Ethyl Ester Hydrochloride Polymorphs
ParameterPolymorph Form APolymorph Form B
Crystal SystemMonoclinicOrthorhombic
Space GroupP2(1)P212121
a (Å)7.8655(4)7.9353(8)
b (Å)11.7700(6)11.6654(11)
c (Å)13.5560(7)26.6453(16)
β (°)102.9470(10)90
Volume (ų)1223.07(11)2466.5(4)
Z (molecules/unit cell)24

Data sourced from scientific literature. researchgate.netnih.gov

Powder X-ray diffraction (PXRD) is a key technique for distinguishing between the polymorphic forms. Each form presents a unique diffraction pattern. The characteristic peaks for Form B, as detailed in patent literature, are provided in the following table.

Table 2: Characteristic X-ray Powder Diffraction Peaks (d-values in Å) for this compound Form B
Source 1 d-values (Å) [Intensity]Source 2 d-values (Å) [Intensity]
13.6 [vs]13.2 [vs]
10.7 [m]10.7 [s]
8.8 [s]8.8 [m]
6.4 [m]6.4 [m]
6.0 [s]5.87 [s]
5.9 [s]5.75 [m]
5.7 [m]5.35 [m]
5.4 [s]5.26 [m]
5.3 [s]4.87 [m]

(vs) = very strong, (s) = strong, (m) = medium. Data sourced from patent literature. google.comgoogle.com

In addition to the crystalline forms, an amorphous form of this compound has also been identified. google.com This form lacks long-range molecular order and is characterized by a powder X-ray diffraction pattern without sharp peaks. google.com

Methods for Controlled Crystallization and Polymorph Control

The ability to selectively crystallize a desired polymorphic form is essential for ensuring product consistency. google.com Various methods have been developed for the controlled preparation of Form A, Form B, and the amorphous form of this compound.

Preparation of Form A:

Antisolvent Crystallization: Form A can be prepared by dissolving this compound in a C1-C10 alcohol, such as ethanol (B145695), and then adding the concentrated solution to a non-solvent like heptane, ethyl acetate (B1210297), or diisopropyl ether. google.comgoogle.comepo.org This method can be performed in a water-free medium, and seeding with existing Form A crystals can be employed to direct the crystallization process. google.com

Reaction Crystallization: Passing hydrogen chloride gas into a solution of benazepril free base in diethyl ether also yields Form A. google.comepo.org

Preparation of Form B:

Slurry Conversion: Form B can be obtained by suspending the less stable Form A in certain solvents. Stirring a suspension of Form A in tetrahydrofuran (B95107) (THF) or in a mixture of tert-butyl methyl ether and water at ambient temperature can induce its conversion to Form B. google.com

Reaction Crystallization from Ketones: A reliable method for producing Form B involves dissolving benazepril free base in a C3-C10 ketone solvent and then introducing nonaqueous hydrogen chloride, which causes Form B to precipitate. google.com

Aqueous Reaction Crystallization: Dissolving the benazepril free base in ethyl acetate and adding an aqueous solution of hydrochloric acid can also be used to prepare Form B. google.com

Preparation of the Amorphous Form:

The amorphous form is generally prepared by dissolving this compound in water or a suitable organic solvent (e.g., acetone) and then rapidly removing the solvent by evaporation under vacuum. google.com

Influence of Polymorphism on Physicochemical Properties Relevant to Research (e.g., dissolution kinetics in vitro, solid-state stability)

The differences in the internal crystal structure between polymorphs lead to variations in their physicochemical properties, which are highly relevant for research and formulation development. jocpr.comscispace.com

Solid-State Stability: The relative stability of polymorphs is a critical parameter. Thermal analysis, including DSC, indicates that Form B of this compound converts to Form A upon heating. researchgate.netnih.gov This suggests that the two forms are enantiotropically related, with one study identifying a transition temperature of 138.5 °C, and that Form A is the more thermodynamically stable form at higher temperatures. researchgate.net However, conflicting reports exist, with some patent literature claiming that Form B is more stable than Form A under normal storage conditions, offering advantages in handling. google.com The existence of a metastable form can pose a risk during development, as it may convert to the more stable form over time, altering the drug product's properties. mdpi.com

Chemical stability is also a key consideration. This compound can undergo hydrolysis to form its active metabolite, Benazeprilat (B1667979), a process that can be influenced by factors such as pH and enzymes. google.comresearchgate.net

Dissolution Kinetics In Vitro: Polymorphism can significantly impact the dissolution rate of a drug, which in turn affects its absorption and bioavailability. nih.govmdpi.com Generally, metastable forms tend to be more soluble and have faster dissolution rates than their stable counterparts due to higher free energy. mdpi.com While specific comparative dissolution studies between Form A and Form B are not extensively detailed in the reviewed literature, the established structural differences imply that their dissolution kinetics would differ.

Interestingly, a study on the dissolution stability of this compound tablets under stressed conditions (40°C/75% RH) found that an observed reduction in dissolution rate was not due to a polymorphic transformation of the drug substance. nih.gov Instead, the decrease was correlated with moisture uptake by the tablets, which led to physical changes in the tablet's core structure, specifically the "preactivation" of the disintegrant. nih.gov This highlights that while polymorphism is a crucial factor, other formulation aspects can also significantly impact dissolution stability.

Pre Clinical Pharmacodynamic and Mechanistic Studies in in Vitro and Animal Models

Cellular Cardioprotective Mechanisms of Benazepril (B1667978) Ethyl Ester Hydrochloride in Experimental Systems

In vitro studies, particularly using the H9c2 cardiomyoblast cell line, have been instrumental in elucidating the direct cardioprotective effects of benazepril hydrochloride. These studies have demonstrated its ability to shield cardiac cells from injury through various mechanisms, including the inhibition of apoptosis and modulation of oxidative stress pathways.

Anti-apoptotic Effects in Cardiomyoblast Cell Lines (e.g., H9c2 cells)

Benazepril hydrochloride has been shown to significantly mitigate apoptosis in cardiac cells subjected to injury. In a study involving H9c2 cells damaged by doxorubicin (B1662922) (DOX), a chemotherapeutic agent known for its cardiotoxicity, pretreatment with benazepril hydrochloride markedly reduced the rate of apoptosis. nih.govnih.gov Flow cytometry analysis revealed that while DOX treatment alone led to a substantial increase in apoptotic cells (45.5±4.82%), co-treatment with benazepril hydrochloride significantly lowered this to 25.8±2.1%. nih.govresearchgate.net This anti-apoptotic effect is a key component of its cardioprotective profile, suggesting that benazepril can directly interfere with the programmed cell death cascade initiated by cytotoxic insults. nih.govnih.gov

Table 1: Effect of Benazepril Hydrochloride on Doxorubicin-Induced Apoptosis in H9c2 Cells

Treatment Group Percentage of Apoptotic Cells (Mean ± SD)
Control 8.6 ± 1.21%
Doxorubicin (DOX) 45.5 ± 4.82%
Benazepril-HCl + DOX 25.8 ± 2.1%

Data sourced from Zhan et al. (2021). nih.gov

Modulation of Oxidative Stress Pathways (e.g., regulation of PI3K/Akt pathway)

A critical mechanism underlying the cardioprotective effects of benazepril hydrochloride is its ability to counteract oxidative stress, partly through the modulation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.govnih.gov This pathway is vital for cell survival and is often dysregulated during cardiac injury. nih.gov Pretreatment with benazepril hydrochloride has been observed to counteract the oxidative stress induced by agents like doxorubicin. nih.govnih.gov This is evidenced by a reduction in reactive oxygen species (ROS) concentration and a restoration of the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.govnih.gov

Mechanistically, benazepril hydrochloride enhances the phosphorylation of Akt, a key downstream effector of PI3K, which in turn helps to suppress apoptosis and promote cell survival. nih.govnih.gov The protective effects of benazepril were diminished when an Akt inhibitor (MK2206) was used, confirming the crucial role of the PI3K/Akt pathway in mediating its cardioprotective actions. nih.govnih.gov

Effects on Cell Viability and Lactate (B86563) Dehydrogenase (LDH) Release in Injured Cardiac Cells

The protective effects of benazepril hydrochloride at the cellular level are further demonstrated by its impact on cell viability and the release of lactate dehydrogenase (LDH), a marker of cell damage. nih.govnih.govdrugbank.com In H9c2 cells exposed to doxorubicin, which caused a significant drop in cell viability to 56.3±3.6% of control levels, pretreatment with 1 µM benazepril hydrochloride significantly improved viability by 34.2±4.2%. nih.govnih.govresearchgate.net

Concurrently, doxorubicin treatment led to a substantial increase in LDH release (approximately 189% of the control group), indicating significant plasma membrane damage. nih.govresearchgate.net Pre-incubation with benazepril hydrochloride significantly curtailed this LDH leakage by 24.6% compared to the doxorubicin-only group, underscoring its ability to preserve the integrity of cardiac cells under stress. nih.govresearchgate.net

Table 2: Effect of Benazepril Hydrochloride on Cell Viability and LDH Release in Doxorubicin-Treated H9c2 Cells

Treatment Group Cell Viability (% of Control, Mean ± SD) LDH Release (% of Control, Mean ± SD)
Control 100% 100%
Doxorubicin (DOX) 56.3 ± 3.6% ~189%
Benazepril-HCl (1 µM) + DOX Increased by 34.2 ± 4.2% (compared to DOX group) Decreased by 24.6% (compared to DOX group)

Data sourced from Zhan et al. (2021). nih.govnih.govresearchgate.net

Renal Protective Mechanisms at the Cellular and Organ Level in Animal Models

Animal models of kidney disease have been pivotal in demonstrating the renal protective effects of benazepril ethyl ester hydrochloride. These studies highlight its ability to reduce proteinuria and modulate key molecular pathways involved in the pathophysiology of renal damage.

Impact on Proteinuria Mechanisms in Nephropathic Animal Models

Benazepril hydrochloride has been shown to effectively reduce proteinuria, a hallmark of diabetic nephropathy and other chronic kidney diseases. nih.govresearchgate.net In a rat model of streptozotocin-induced diabetic nephropathy, treatment with benazepril hydrochloride led to a significant decrease in 24-hour urinary protein levels compared to untreated diabetic rats. nih.govnih.govresearchgate.net This effect was accompanied by improvements in other biochemical markers of kidney function, such as reduced serum creatinine (B1669602) and urea, and increased serum albumin. nih.gov These findings suggest that benazepril's benefits extend beyond systemic blood pressure control to direct renal-protective actions. nih.govspandidos-publications.com In cats with experimentally induced or spontaneous chronic renal failure, benazepril administration also resulted in a reduction in urinary protein concentration. nih.govspandidos-publications.com

Table 3: Effect of Benazepril Hydrochloride on Proteinuria in a Diabetic Nephropathy Rat Model

Group 24-h Urinary Protein (mg/24h)
Normal Control Significantly lower than DN and BH groups
Diabetic Nephropathy (DN) Significantly higher than NC group
Benazepril Hydrochloride (BH) Treated Significantly lower than DN group

Data sourced from Xue et al. (2017). nih.govnih.gov

Molecular Regulation of Renal Pathophysiological Processes

The renal protective effects of benazepril hydrochloride are mediated through the modulation of several key molecular pathways. One such pathway involves the angiopoietin-like protein 4 (ANGPTL-4). In diabetic nephropathy models, benazepril treatment has been found to significantly decrease the expression of ANGPTL-4, which is correlated with a reduction in proteinuria. nih.govnih.govresearchgate.net

Furthermore, in spontaneously hypertensive rats, benazepril has been shown to alleviate renal injury by inhibiting pathways mediated by advanced glycation end-products (AGE) and their receptor (RAGE). nih.gov This includes the suppression of AGE accumulation and RAGE expression in the kidney. nih.gov Downstream of this, benazepril treatment reduces the upregulation of NADPH oxidase p47phox, decreases reactive oxygen species (ROS) generation, and attenuates the expression of pro-inflammatory and pro-fibrotic molecules such as nuclear factor-kappa B (NF-κB) p65, vascular cell adhesion molecule-1 (VCAM-1), and transforming growth factor-beta 1 (TGF-β1). nih.govnih.gov Benazepril has also been shown to decrease the expression of integrin-linked kinase (ILK) and smooth muscle α-actin (α-SMA), which are involved in the progression of renal fibrosis. nih.gov

Effects on Endothelial Function in Isolated Vascular Tissues or Animal Models

Benazepril has demonstrated positive effects on endothelial function in animal models of hypertension. In spontaneously hypertensive rats (SHR), chronic treatment with benazepril hydrochloride was found to enhance endothelium-dependent relaxations in coronary arteries. ahajournals.org This improvement is attributed to the increased availability of nitric oxide (NO), a key molecule in vasodilation. ahajournals.org

Another study in SHR investigated the effects of benazepril on renal endothelial function. The findings indicated that benazepril treatment alleviated renal lesions and suppressed the accumulation of advanced glycation end-products (AGEs) and the expression of their receptor (RAGE) in the kidney. nih.gov This suggests a protective role of benazepril on the renal endothelium in hypertensive states. nih.gov

Table 1: Effects of Benazepril on Endothelial Function in Animal Models

Animal Model Vascular Tissue Key Findings Reference
Spontaneously Hypertensive Rats (SHR) Coronary Arteries Increased endothelium-dependent relaxations to acetylcholine. ahajournals.org
Spontaneously Hypertensive Rats (SHR) Renal Cortex Alleviated renal lesions, suppressed AGE and RAGE accumulation. nih.gov

Modulation of Inflammatory Pathways and Fibrotic Responses in Non-human Experimental Systems

This compound has been shown to modulate key pathways involved in inflammation and fibrosis in various experimental models. In a rat model of doxorubicin-induced cardiotoxicity, pretreatment with benazepril hydrochloride demonstrated protective effects by reducing oxidative stress. nih.gov

Studies in diabetic rat models have highlighted the anti-fibrotic effects of benazepril in the kidneys. It has been shown to inhibit the transdifferentiation of renal tubular epithelial cells, a key process in the development of renal fibrosis. nih.gov This effect is partly attributed to the inhibition of excessive alpha-smooth muscle actin (α-SMA) expression. nih.gov Furthermore, benazepril has been found to affect the expression of transforming growth factor-beta 1 (TGF-β1) and connective tissue growth factor (CTGF), both of which are central to the fibrotic process. researchgate.netresearchgate.net

In a model of cardiac fibrosis in diabetic rats, benazepril treatment was shown to regulate the balance between matrix metalloproteinase-2 (MMP-2) and tissue inhibitor of metalloproteinase-2 (TIMP-2), which is crucial for maintaining the integrity of the extracellular matrix. nih.gov

Table 2: Modulation of Inflammatory and Fibrotic Markers by Benazepril in Preclinical Models

Experimental Model Tissue Modulated Marker Effect Reference
Doxorubicin-induced cardiotoxicity (in vitro) Rat embryonic cardiac myoblast cells (H9c2) Oxidative Stress Decreased nih.gov
Diabetic Rats Kidney α-Smooth Muscle Actin (α-SMA) Inhibited expression nih.gov
Diabetic Rats Kidney Transforming Growth Factor-beta 1 (TGF-β1) Reduced expression researchgate.net
Diabetic Rats Kidney Connective Tissue Growth Factor (CTGF) Reduced mRNA expression researchgate.net
Diabetic Rats Heart Matrix Metalloproteinase-2 (MMP-2) Increased expression nih.gov
Diabetic Rats Heart Tissue Inhibitor of Metalloproteinase-2 (TIMP-2) Decreased expression nih.gov

Receptor-Level Interactions and Signal Transduction Studies Beyond ACE Inhibition

Beyond its well-established role as an ACE inhibitor, research has indicated that benazepril can influence other cellular signaling pathways. A notable example is its interaction with the PI3K/Akt signaling pathway. In a study on doxorubicin-induced cardiotoxicity in rat embryonic cardiac myoblast cells (H9c2), pretreatment with benazepril hydrochloride was found to counteract the doxorubicin-induced suppression of Akt phosphorylation. nih.gov This suggests that the cardioprotective effects of benazepril may, in part, be mediated through the activation of the PI3K/Akt pathway, which is known to be involved in cell survival and apoptosis. nih.gov

Furthermore, in an ischemia-reperfusion model of myocardial infarction in rats, benazepril treatment was observed to upregulate the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, further highlighting its influence on cell survival signaling. nih.gov

Table 3: Receptor-Level and Signal Transduction Effects of Benazepril Beyond ACE Inhibition

Experimental System Pathway/Receptor Observed Effect Implication Reference
Rat embryonic cardiac myoblast cells (H9c2) PI3K/Akt Pathway Increased phosphorylation of Akt Cardioprotection nih.gov
Ischemia-reperfusion model in rats Bcl-2 Protein Upregulated expression Anti-apoptotic effect nih.gov
Ischemia-reperfusion model in rats Bax Protein Decreased expression Anti-apoptotic effect nih.gov

Research Applications and Future Directions for Benazepril Ethyl Ester Hydrochloride

Utilization as a Research Tool and Chemical Probe for Investigating Renin-Angiotensin System Pathways

Benazepril (B1667978) ethyl ester hydrochloride is a critical tool for elucidating the complex mechanisms of the renin-angiotensin-aldosterone system (RAAS). As a prodrug, it is metabolized to benazeprilat (B1667979), which directly inhibits the angiotensin-converting enzyme (ACE). nih.govdrugbank.com This inhibition blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby providing a clear mechanism to study the downstream effects of RAAS suppression. chemrxiv.orgresearchgate.net

Researchers utilize benazepril to probe both the classical and alternative pathways of the RAAS. In a study on dogs with induced RAAS activation, the administration of benazepril allowed for a detailed examination of its dose-dependent effects on various system biomarkers. The highest dosage led to significant decreases in angiotensin II and surrogate markers for ACE activity, alongside increases in angiotensin I and plasma renin activity. nih.gov Such studies are invaluable for understanding the nuanced feedback loops within the RAAS and for optimizing therapeutic strategies. nih.gov The compound's specific action allows scientists to isolate the effects of ACE inhibition from other pathways, helping to map the physiological roles of angiotensin II, which include vasoconstriction and aldosterone (B195564) secretion. researchgate.netepa.gov

The table below summarizes the dose-dependent effects of benazepril on key RAAS biomarkers from a canine study. nih.gov

BiomarkerEffect of Highest Benazepril Dosage (0.5 mg/kg) vs. Lowest (0.125 mg/kg)Percentage Change
Angiotensin IIDecrease-38%
Angiotensin 1-5Decrease-53%
ACE-S (ACE activity surrogate)Decrease-59%
ALT-S (Alternative RAAS activity surrogate)Decrease-22%
Angiotensin IIncrease+78%
PRA-S (Plasma renin activity surrogate)Increase+58%

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The need for sensitive and accurate quantification of benazepril and its metabolites in biological matrices has driven the development of sophisticated analytical methods. nih.gov These techniques are essential for pharmacokinetic studies and quality control. High-performance liquid chromatography (HPLC) is a commonly employed method. mdpi.com For instance, a reverse-phase HPLC (RP-HPLC) method has been developed to simultaneously quantify benazepril hydrochloride and its related impurities in bulk drug products, using a C18 column and UV detection at 240 nm. mdpi.com

For trace analysis in complex samples like plasma, more advanced techniques are required. Column-switching HPLC systems that incorporate a restricted access media (RAM) column for online sample enrichment have been investigated. tandfonline.com This setup allows for the direct injection of large volumes of biological fluids, enhancing sensitivity for the detection of trace amounts of benazepril hydrochloride. tandfonline.com

Metabolite profiling is crucial for understanding the biotransformation of the prodrug. After administration, benazepril is converted to its active form, benazeprilat. Further metabolism involves conjugation to glucuronic acid, resulting in benazepril glucuronide and benazeprilat glucuronide, which are then excreted. researchgate.netepa.gov Analytical methods must be capable of separating and identifying these different chemical entities to provide a complete metabolic picture. researchgate.net

The table below lists the primary metabolites of benazepril.

CompoundRole
BenazeprilProdrug
BenazeprilatActive Metabolite
Benazepril glucuronideMetabolite
Benazeprilat glucuronideMetabolite

Exploration of Novel Synthetic Pathways for Stereoselective Access to Benazepril Analogs

The synthesis of benazepril hydrochloride, a molecule with multiple chiral centers, presents significant stereochemical challenges. Research in this area focuses on developing efficient and highly stereoselective synthetic routes. A notable approach has been the formal enantioselective synthesis of benazepril HCl through an asymmetric aza-Michael addition. alamy.comnih.gov

This strategy uses L-homophenylalanine ethyl ester (LHPE) as a key chiral building block. alamy.comnih.gov The core of this synthesis is the 1,4-addition reaction between LHPE and a nitro-substituted α,β-unsaturated ester. alamy.com Research has shown that the diastereoselectivity of this key reaction is significantly influenced by the choice of solvent, with dichloromethane (B109758) providing a higher diastereomeric ratio compared to solvents like THF or toluene. nih.gov Following the aza-Michael reaction, a palladium-catalyzed hydrogenation reduces the nitro group, leading to an in-situ intramolecular cyclization to form the characteristic seven-membered lactam ring of the benazepril core structure. alamy.com

These novel pathways are critical for producing enantiomerically pure benazepril and provide a framework for creating structural analogs for further drug discovery efforts. alamy.com The development of such stereoselective methods avoids tedious and less efficient resolution processes used in earlier synthetic routes. alamy.com

The following table shows the effect of different solvents on the diastereomeric ratio in a key step of an asymmetric synthesis of a benazepril intermediate. nih.gov

SolventDiastereomeric Ratio (S,S) : (R,S)
Dichloromethane4.20 : 1
Acetonitrile (B52724)3.75 : 1
Ethanol (B145695)2.15 : 1
Toluene1.60 : 1
THF1.53 : 1

Investigation of Cross-Reactivity and Interactions with Other Enzyme Systems or Biological Pathways

While benazepril's primary therapeutic action is through the inhibition of ACE in the RAAS pathway, its effects and interactions extend to other biological systems. A significant interaction is with the kallikrein-kinin system. The angiotensin-converting enzyme is identical to kininase II, an enzyme responsible for degrading bradykinin (B550075), a potent vasodilator peptide. researchgate.netepa.gov By inhibiting this enzyme, benazepril prevents the breakdown of bradykinin. The resulting increased levels of bradykinin are believed to contribute to the antihypertensive effect of the drug, representing a key interaction with a pathway outside of the RAAS. researchgate.net

Furthermore, drug-drug interaction studies reveal the compound's influence on other systems. When co-administered with nonsteroidal anti-inflammatory drugs (NSAIDs) in at-risk patients, benazepril can lead to reduced renal function, indicating an interaction with pathways governing renal hemodynamics and inflammation. chemrxiv.org Similarly, interactions with diuretics can cause excessive drops in blood pressure, and use with potassium-sparing diuretics increases the risk of hyperkalemia. chemrxiv.org Its combination with diabetes medications may heighten the potential for hypoglycemia, suggesting an influence on glucose metabolism pathways. chemrxiv.org These interactions underscore the importance of studying benazepril's effects beyond its primary target to fully understand its biological activity. researchgate.netacs.org

Theoretical and Computational Chemistry Approaches for Structure-Function Prediction and Drug Design

Computational chemistry and molecular modeling are increasingly powerful tools for understanding the structure-function relationships of drugs like benazepril and for designing novel analogs. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are applied to ACE inhibitors. tandfonline.comnih.gov

Molecular docking studies, for instance, have been used to investigate the binding of benazepril to proteins like bovine serum albumin (BSA), revealing that the interaction is spontaneous and primarily driven by van der Waals forces and hydrogen bonding. nih.gov Such studies help predict how the drug is distributed and transported in the body. nih.gov In the context of its therapeutic target, docking simulations are used to compare the binding of new potential ACE inhibitors against known ones like benazepril and lisinopril (B193118) within the enzyme's active site. tandfonline.com

Machine learning and QSAR models are used to analyze large datasets of ACE inhibitors to identify key structural features (scaffolds) that are crucial for their biological activity. nih.govacs.org In one such analysis, benazepril was categorized under a specific Murcko scaffold (scaffold 2) that was identified as being favorable for high inhibitory activity (pIC50). nih.govacs.org These computational approaches provide valuable guidance for the medicinal chemistry optimization of existing drugs and the in silico design of new, more potent, or selective ACE inhibitors. nih.gov

The table below lists some computational parameters for benazepril, which are used in QSAR and other modeling studies. chemscene.com

Computational DescriptorValue
TPSA (Topological Polar Surface Area)95.94 Ų
LogP (Octanol-Water Partition Coefficient)2.5731
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2
Rotatable Bonds9

Q & A

Q. What are the established synthetic routes for Benazepril Ethyl Ester Hydrochloride, and how do they ensure stereochemical purity?

this compound is synthesized via multi-step processes emphasizing chiral control. A key method involves:

  • Chiral tert-butyl ester formation : Reacting 3-amino-2-oxo-tetrahydrobenzazepine-1-acetic acid with L(+)-tartaric acid and an aldehyde to isolate the (S,S)-diastereomeric tartrate salt .
  • Condensation : Coupling the chiral intermediate with ethyl (+)-R-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate using n-methyl morpholine as a base .
  • Hydrochloride salt formation : Final conversion to the hydrochloride salt for stability and solubility .
    Methodological Note : Enantiomeric purity is validated via chiral HPLC or polarimetry, referencing USP standards for acceptable limits .

Q. What analytical methods are recommended for identifying this compound and its related compounds?

USP and EP guidelines specify:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 238 nm), using a C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 2.5) .
  • Spectroscopy : IR absorption (amide C=O stretch at ~1680 cm⁻¹) and specific optical rotation ([α]²⁵D = -120° to -130° in methanol) .
  • Impurity profiling : Quantify related compounds (A–G) via peak area normalization, with acceptance thresholds ≤0.5% for major impurities (e.g., Compound A) and ≤1.0% for others .

Q. What are the critical storage conditions for this compound reference standards?

  • Temperature : Store at 2–8°C in sealed containers to prevent hydrolysis of the ester group .
  • Light sensitivity : Protect from UV exposure using amber glassware .
  • Humidity control : Desiccate to avoid deliquescence due to the hydrochloride salt’s hygroscopicity .

Advanced Research Questions

Q. How can conflicting data in impurity quantification during stability studies be resolved?

Discrepancies often arise from:

  • Matrix interference : Use mass spectrometry (LC-MS) to differentiate co-eluting peaks, particularly for structurally similar impurities (e.g., (1R,3S)-enantiomer vs. (1S,3S)-benazepril) .
  • Sample degradation : Validate method robustness by spiking degraded samples (e.g., acid/alkali hydrolysis) and comparing degradation profiles .
  • Standard calibration : Employ bracketing standards (e.g., USP Benazepril Related Compound A RS) to adjust for detector variability .

Q. How can enantiomeric excess (ee) be optimized in asymmetric synthesis of Benazepril intermediates?

  • Catalyst selection : Use chiral auxiliaries like L(+)-tartaric acid to induce diastereomeric crystallization, achieving >98% ee .
  • Reaction monitoring : Track ee via inline polarimetry or chiral GC during the aza-Michael addition step .
  • Process refinement : Adjust solvent polarity (e.g., dichloromethane vs. chloroform) to favor kinetic over thermodynamic control, reducing racemization .

Q. What strategies validate a stability-indicating method for this compound under forced degradation?

  • Stress conditions : Expose the compound to heat (60°C, 72 hr), UV light (200–400 nm, 48 hr), and hydrolytic media (0.1N HCl/NaOH, 24 hr) .
  • Peak purity verification : Use photodiode array (PDA) detectors to confirm no co-elution (peak purity index ≥990) .
  • Forced degradation limits : Ensure ≥10% degradation for method validation, with mass balance between 95–105% .

Q. How are conflicting pharmacopeial specifications for related compounds reconciled in global regulatory submissions?

  • Cross-mapping impurities : Align USP Compound E (3-amino-tetrahydrobenzazepine acetic acid HCl) with EP Impurity E using CAS 86541-77-7 .
  • Worst-case testing : Adopt the strictest acceptance criteria (e.g., EP’s 0.3% limit for unspecified impurities vs. USP’s 1.0%) .
  • Documentation : Justify deviations via comparative forced degradation studies and ICH Q3B(R2) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.